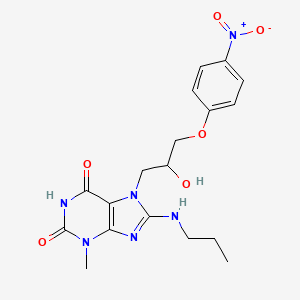![molecular formula C18H22BrN3O B14105796 (2E)-2-(4-bromobenzylidene)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide](/img/structure/B14105796.png)
(2E)-2-(4-bromobenzylidene)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea is a synthetic organic compound characterized by the presence of an adamantane group, a bromophenyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as an amine or a halide.
Condensation Reaction: The functionalized adamantane derivative is then reacted with 4-bromobenzaldehyde under basic conditions to form the Schiff base intermediate.
Urea Formation: The Schiff base intermediate is subsequently reacted with an isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the Schiff base to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: The primary amine derivative is a common product.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group provides structural rigidity, while the bromophenyl and urea moieties contribute to binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
3-(adamantan-1-yl)-1-[(Z)-[(4-chlorophenyl)methylidene]amino]urea: Similar structure with a chlorine atom instead of bromine.
3-(adamantan-1-yl)-1-[(Z)-[(4-fluorophenyl)methylidene]amino]urea: Similar structure with a fluorine atom instead of bromine.
3-(adamantan-1-yl)-1-[(Z)-[(4-methylphenyl)methylidene]amino]urea: Similar structure with a methyl group instead of bromine.
Uniqueness
3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.
特性
分子式 |
C18H22BrN3O |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-[(E)-(4-bromophenyl)methylideneamino]urea |
InChI |
InChI=1S/C18H22BrN3O/c19-16-3-1-12(2-4-16)11-20-22-17(23)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,21,22,23)/b20-11+ |
InChIキー |
JARWKSWJGGKSKX-RGVLZGJSSA-N |
異性体SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=C(C=C4)Br |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105734.png)

![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105755.png)
![3-benzyl-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14105757.png)
![6-((4-(trifluoromethyl)benzyl)thio)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14105763.png)
![3-methyl-7-octyl-8-{(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14105775.png)
![N-[4-(difluoromethoxy)phenyl]-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14105777.png)

![1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105799.png)
![1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14105802.png)
![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105804.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14105806.png)

